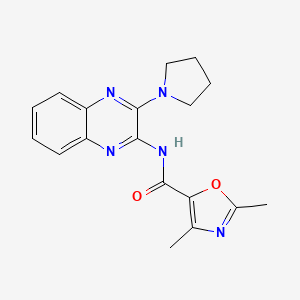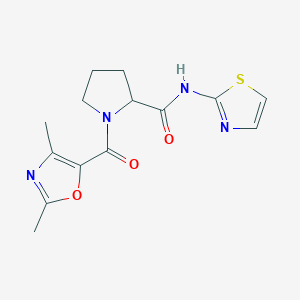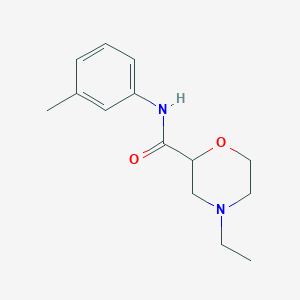![molecular formula C20H20N4O3 B7186010 [4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7186010.png)
[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an oxazole ring substituted with a pyridinyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-methoxyphenylamine with piperazine under controlled conditions to form 4-(3-methoxyphenyl)piperazine.
Synthesis of the Oxazole Ring: The next step involves the synthesis of the oxazole ring by reacting 2-pyridinecarboxylic acid with appropriate reagents to form 3-pyridin-2-yl-1,2-oxazole.
Coupling Reaction: Finally, the piperazine derivative is coupled with the oxazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-(3-hydroxyphenyl)piperazin-1-yl derivative.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with neurotransmitter receptors, making it a candidate for neurological research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone involves its interaction with specific molecular targets. It primarily acts as a ligand for neurotransmitter receptors, modulating their activity. The compound binds to the receptor sites, altering the receptor’s conformation and influencing the downstream signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)piperazine-1-carboxylate
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl-1H-benzo[d]imidazoles
- 5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one
Uniqueness
Compared to similar compounds, [4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone stands out due to its unique combination of a piperazine ring, an oxazole ring, and a methoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-16-6-4-5-15(13-16)23-9-11-24(12-10-23)20(25)19-14-18(22-27-19)17-7-2-3-8-21-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILGZUNWWFGLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B7185933.png)
![N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide](/img/structure/B7185934.png)
![2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B7185939.png)
![5-[1-[2-(butan-2-ylamino)-2-oxoethyl]piperidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B7185955.png)
![5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7185962.png)
![1-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7185975.png)

![(4-benzylpiperazin-1-yl)-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanone](/img/structure/B7185993.png)
![1-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyrrole-2-carboxamide](/img/structure/B7185994.png)
![2-(2-fluorophenyl)-2-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7186001.png)
![1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide](/img/structure/B7186002.png)

![3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide](/img/structure/B7186028.png)
